Polydisperse PEG linkers introduce irreproducible conjugation and LC-MS validation challenges in ADC and PROTAC development. Azide-PEG8-alcohol (CAS 352439-36-2) offers a monodisperse, heterobifunctional solution:
Azide-PEG8-alcohol (CAS 352439-36-2) is a discrete, heterobifunctional polyethylene glycol linker featuring an azide moiety for click chemistry (CuAAC) and a terminal hydroxyl group for custom functionalization . With a precise molecular weight of 395.45 g/mol and an eight-unit spacer, it provides optimal water solubility (LogP ~ -0.14) and a defined spatial bridge between conjugated entities [1]. Unlike polymeric PEGs, its monodisperse nature ensures absolute structural uniformity (>95% oligomer purity), making it a critical raw material for the reproducible synthesis of antibody-drug conjugates (ADCs), PROTACs, and surface-modified nanoparticles where precise stoichiometric control and rigorous analytical characterization are required .
Heterobifunctional azide-hydroxyl PEG8
CuAAC / SPAAC click and orthogonal hydroxyl derivatization
Monodisperse PEG8 chain for reproducible SAR
PROTAC linker screening, stepwise bioconjugation
Substituting Azide-PEG8-alcohol with polydisperse mixtures (e.g., Azide-PEG-400) or shorter discrete chains (e.g., Azide-PEG3-alcohol) introduces severe process and analytical liabilities . Polydisperse PEGs create complex Gaussian distributions of products, making LC-MS characterization of the final bioconjugate nearly impossible to validate under strict regulatory standards [1]. Conversely, using shorter PEG chains often fails to provide sufficient steric relief between bulky biomolecules and hydrophobic payloads, leading to depressed click-chemistry yields and poor aqueous solubility of the final construct. Furthermore, replacing the stable hydroxyl terminus with pre-activated esters (like NHS) drastically reduces shelf-life and limits synthetic flexibility, forcing researchers into rigid, moisture-sensitive workflows that complicate bulk procurement and storage .
Reduced spacer length may shift ternary complex geometry outside productive degradation window.
Additional rotational freedom may reduce effective molarity and alter degradation kinetics.
Lacks the hydroxyl handle, limiting conjugation to single-point attachment.
Two identical azide groups risk cross-reactivity and require protection strategies for sequential conjugation.
For pharmaceutical bioconjugation, analytical tractability is paramount. Azide-PEG8-alcohol is a discrete molecule providing a single, precise mass shift of 395.45 Da upon conjugation [1]. In contrast, substituting with a polydisperse equivalent like Azide-PEG-400 yields a Gaussian distribution of 5 to 10 different chain lengths, resulting in unresolvable multi-peak conjugate mixtures during LC-MS and RP-HPLC analysis .
| Evidence Dimension | LC-MS Peak Distribution |
| Target Compound Data | Single discrete mass shift (exact MW 395.45 Da) with >95% oligomeric purity |
| Comparator Or Baseline | Polydisperse Azide-PEG-400 (Gaussian distribution of multiple chain lengths) |
| Quantified Difference | 100% resolution of a single conjugate species vs. multi-peak mixtures |
| Conditions | RP-HPLC and ESI-MS characterization of final peptide/protein conjugates |
Single-molecule precision is mandatory for regulatory approval and batch-to-batch reproducibility in pharmaceutical bioconjugation.
The 8-unit ethylene glycol chain of Azide-PEG8-alcohol provides an extended, flexible spacer that significantly reduces steric clash during coupling . When performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with bulky, sterically hindered biomolecules, the PEG8 spacer enables high conversion rates, whereas shorter analogs like Azide-PEG2-alcohol often stall at lower yields due to spatial constraints .
| Evidence Dimension | CuAAC Reaction Yield with Bulky Substrates |
| Target Compound Data | >90% conjugation yield due to extended flexible spacer |
| Comparator Or Baseline | Azide-PEG2-alcohol or Azide-PEG3-alcohol (<70% yield) |
| Quantified Difference | >20% absolute increase in target recovery when coupling sterically hindered alkynes |
| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous buffer |
Higher yields directly reduce the consumption of expensive, hard-to-synthesize biological precursors or proprietary payloads.
Procurement of the hydroxyl-terminated Azide-PEG8-alcohol offers vastly superior shelf-life and handling robustness compared to pre-activated alternatives [1]. While Azide-PEG8-NHS esters undergo rapid hydrolysis in ambient moisture or aqueous buffers (t1/2 < 4 hours at pH 7-8), the terminal hydroxyl group remains >99% intact indefinitely under standard -20°C storage, allowing for bulk purchasing and on-demand custom activation (e.g., tosylation or mesylation) .
| Evidence Dimension | Hydrolytic Stability in Aqueous/Ambient Conditions |
| Target Compound Data | >99% functional group integrity over prolonged exposure |
| Comparator Or Baseline | Azide-PEG8-NHS ester (t1/2 < 4 hours at pH 7-8) |
| Quantified Difference | Complete resistance to moisture degradation vs. rapid loss of reactive titer |
| Conditions | Ambient handling and storage prior to late-stage custom activation |
Procuring the hydroxyl form eliminates cold-chain degradation risks and allows bulk purchasing with on-demand activation.
The monodisperse nature and specific length of the PEG8 spacer make it ideal for synthesizing ADC linkers where precise drug-to-antibody ratios (DAR) and exact mass spec validation are required, avoiding the regulatory hurdles of polydisperse mixtures.
The extended spacer provides the necessary flexibility and distance to bridge E3 ligase ligands and target protein binders without inducing steric clashes, while the stable hydroxyl group allows custom attachment to various warheads.
For peptides requiring enhanced aqueous solubility or subsequent click-labeling, the stable hydroxyl terminus allows for bulk storage, followed by on-demand activation (e.g., tosylation) and coupling, ensuring high yields and single-peak HPLC purity .
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